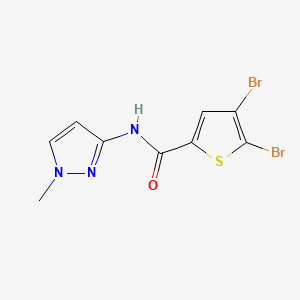

4,5-dibromo-N-(1-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide

Beschreibung

Eigenschaften

Molekularformel |

C9H7Br2N3OS |

|---|---|

Molekulargewicht |

365.05 g/mol |

IUPAC-Name |

4,5-dibromo-N-(1-methylpyrazol-3-yl)thiophene-2-carboxamide |

InChI |

InChI=1S/C9H7Br2N3OS/c1-14-3-2-7(13-14)12-9(15)6-4-5(10)8(11)16-6/h2-4H,1H3,(H,12,13,15) |

InChI-Schlüssel |

UVPJVULDDSTRBX-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C=CC(=N1)NC(=O)C2=CC(=C(S2)Br)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dibromo-N-(1-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide typically involves the bromination of thiophene derivatives followed by the introduction of the pyrazole moiety. One common method includes:

Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Formation of Carboxamide: The brominated thiophene is then reacted with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide.

Introduction of Pyrazole Moiety: The final step involves the reaction of the carboxamide with 1-methyl-1H-pyrazole under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4,5-dibromo-N-(1-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the thiophene or pyrazole rings.

Coupling Reactions: The carboxamide group can participate in coupling reactions with other aromatic or heteroaromatic compounds.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various thiophene derivatives, while oxidation and reduction can lead to modified thiophene or pyrazole rings.

Wissenschaftliche Forschungsanwendungen

4,5-dibromo-N-(1-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes or receptors.

Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors and photovoltaic devices.

Biological Research: It is used as a probe to study biological pathways and interactions, particularly those involving thiophene and pyrazole derivatives.

Wirkmechanismus

The mechanism of action of 4,5-dibromo-N-(1-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the pyrazole moiety play crucial roles in binding to these targets, often through hydrogen bonding, van der Waals interactions, and π-π stacking. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Tibrofan (4,5-Dibromo-N-(4-bromophenyl)thiophene-2-carboxamide)

- Structure : Replaces the pyrazole group with a 4-bromophenyl ring.

- Activity : Documented as a disinfectant, suggesting potent antimicrobial effects. The additional bromine on the phenyl ring may enhance lipophilicity and membrane penetration .

- Synthesis : Likely follows similar routes to other carboxamides, involving coupling of thiophene-2-carboxylic acid derivatives with aryl amines (e.g., formic acid catalysis, as in ).

4,5-Dibromo-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide

- Structure : Features a flexible imidazole-propyl chain instead of a rigid pyrazole.

- Synthesis : Likely involves alkylation of imidazole followed by amide coupling, differing from the direct heterocyclic substitution in the target compound.

4,5-Dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide

- Structure : Replaces thiophene with pyrrole and substitutes pyrazole with thiazole.

- Activity : Reported as a DNA gyrase B inhibitor (IC₅₀ = 0.8 μM in Staphylococcus aureus), highlighting the importance of heterocycle choice. The pyrrole core may enhance planarity for DNA intercalation, while thiazole improves solubility .

Data Table: Comparative Analysis of Dibromothiophene Carboxamides

Research Findings and Mechanistic Insights

Role of Heterocycles in Bioactivity

Crystallographic and Intermolecular Interactions

Computational Modeling

- Density-functional theory (DFT) studies () could predict electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity differences among analogues. For example, bromine’s electron-withdrawing effect may reduce nucleophilicity at the thiophene ring compared to non-halogenated derivatives.

Biologische Aktivität

4,5-Dibromo-N-(1-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromothiophene-2-carboxylic acid with 1-methyl-1H-pyrazole in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate amide bond formation. Various protocols have been explored to optimize yields, including modifications in reaction conditions and the use of different solvents .

Antimicrobial Activity

Research indicates that derivatives of thiophene-based pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown promising activity against various Gram-positive and Gram-negative bacteria. In particular, studies have demonstrated that these compounds can inhibit bacterial growth with minimum inhibitory concentration (MIC) values in the low micromolar range .

Inhibition of Monoamine Oxidase B

One notable biological activity is the selective inhibition of monoamine oxidase B (MAO-B). Compounds structurally related to this compound have been identified as potent MAO-B inhibitors. The most potent derivatives exhibited IC50 values ranging from 29 to 56 nM, indicating a strong selectivity over MAO-A . This inhibition has implications for treating neurodegenerative diseases such as Parkinson's disease.

Anticancer Activity

Some studies have reported that thiophene-based pyrazole compounds possess anticancer properties. In vitro assays demonstrated that these compounds could induce apoptosis in cancer cell lines while showing lower toxicity towards normal cells. The selectivity towards cancer cells suggests a favorable therapeutic index for potential clinical applications .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

- Substituent Effects : The presence and type of substituents on the thiophene and pyrazole rings significantly influence biological activity. For example, larger lipophilic groups at specific positions enhance antimicrobial potency .

- Hydrogen Bonding : The ability to form hydrogen bonds with target enzymes or receptors is a critical factor for the activity of these compounds. Modifications that increase hydrogen bonding capacity often correlate with improved inhibitory effects against enzymes like DNA gyrase .

Case Studies

Several case studies highlight the efficacy of thiophene-based pyrazole derivatives:

- MAO-B Inhibition : A study demonstrated that specific modifications to the pyrazole ring resulted in enhanced selectivity towards MAO-B, providing insights into lead optimization for neuroprotective agents .

- Antimicrobial Testing : A series of compounds were tested against various bacterial strains, revealing that certain derivatives exhibited MIC values as low as 0.008 μg/mL against resistant strains such as Staphylococcus aureus .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4,5-dibromo-N-(1-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide derivatives?

- Methodology :

- Use a multi-step approach: (1) Brominate thiophene-2-carboxamide precursors at the 4,5-positions using bromine or NBS (N-bromosuccinimide) in DMF or acetic acid. (2) Couple the brominated intermediate with 1-methyl-1H-pyrazol-3-amine via carbodiimide-mediated amidation (e.g., EDCI/HOBt).

- Reflux conditions (e.g., ethanol at 80°C for 4–6 hours) are critical for cyclization and yield optimization, as demonstrated in analogous pyrazole-thiophene syntheses .

- Key Considerations : Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane).

Q. How can structural characterization be performed for this compound?

- Methodology :

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., bromine-induced deshielding in thiophene protons ).

- X-ray Crystallography : Resolve crystal packing and intramolecular hydrogen bonds (e.g., N–H⋯S or N–H⋯Br interactions), as seen in related pyrazole-carbothioamide structures .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, observing isotopic patterns from bromine atoms.

Q. What solvents or conditions are optimal for solubility in biological assays?

- Methodology :

- Test solubility in DMSO (commonly used for stock solutions) and aqueous buffers (e.g., PBS with 0.1% Tween-80).

- For in vitro studies, ensure concentrations ≤ 1% DMSO to avoid cytotoxicity.

Advanced Research Questions

Q. How can molecular docking predict the biological activity of this compound?

- Methodology :

- Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., EGFR kinase domain, PDB ID: 1M17).

- Prioritize hydrogen-bonding interactions between the carboxamide group and catalytic residues (e.g., Lys721 or Thr766 in EGFR) .

- Validate predictions with in vitro kinase inhibition assays (IC measurements).

Q. What strategies resolve contradictions in spectroscopic data during synthesis?

- Case Study : If -NMR shows unexpected splitting patterns:

- Check for diastereomers or rotamers (common in pyrazole-thiophene hybrids).

- Use variable-temperature NMR to assess dynamic effects or NOESY to confirm spatial proximity of substituents .

Q. How can structure-activity relationships (SAR) be explored for bromine substitution?

- Methodology :

- Synthesize analogs with mono-bromo (4- or 5-position) or non-brominated thiophene cores.

- Compare biological activity (e.g., antiproliferative IC in cancer cell lines) to determine the role of bromine in potency, as shown in related dihydropyrazole-thiazolone studies .

Q. What crystallographic insights explain the compound’s stability in solid-state formulations?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.